

An In-depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B014109

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2,4-dimethoxypyrimidine-5-carbaldehyde**, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its structural and chemical properties, explore its synthesis via the Vilsmeier-Haack reaction, and present a detailed, field-proven experimental protocol. Furthermore, this guide will illuminate the compound's critical role as a precursor in the synthesis of advanced functional materials and complex pharmaceutical agents, including intermediates for targeted cancer therapies like Dasatinib. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.^[1] Its inherent biological significance and versatile chemical reactivity have made pyrimidine derivatives a focal point of drug discovery. These scaffolds are prevalent in a wide array of therapeutics, including antimicrobial, antiviral, and anticancer agents.^[1] **2,4-dimethoxypyrimidine-5-carbaldehyde** (Figure 1) emerges as a particularly valuable intermediate. The strategic placement of the methoxy groups at the C2 and C4 positions activates the pyrimidine ring, while the aldehyde functionality at the C5 position

serves as a versatile chemical handle for extensive molecular elaboration. This unique combination of features allows for the construction of complex, multi-substituted heterocyclic systems with significant pharmacological potential.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and development.

Property	Value	Source
IUPAC Name	2,4-dimethoxypyrimidine-5-carbaldehyde	Internal Verification
Synonyms	2,4-Dimethoxy-5-formylpyrimidine, 5-Formyl-2,4-dimethoxypyrimidine	[2]
CAS Number	52606-02-7	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2]
Molecular Weight	168.15 g/mol	[2][3]
Appearance	White crystalline solid	[3]
Melting Point	114-115 °C	[3]
Boiling Point	330.7 °C at 760 mmHg (Predicted)	[3]
Solubility	Soluble in common organic solvents	General Knowledge
Storage	Store at -20°C, sealed and dry	[2][3]

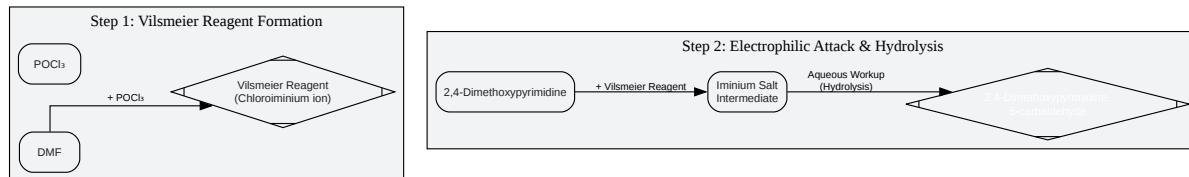
Table 1: Key identifiers and physicochemical properties of **2,4-dimethoxypyrimidine-5-carbaldehyde**.

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing **2,4-dimethoxypyrimidine-5-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Causality of the Reaction Choice

The Vilsmeier-Haack reaction is ideally suited for this synthesis due to several factors:


- Substrate Reactivity: The starting material, 2,4-dimethoxypyrimidine, is an electron-rich heterocycle.[6] The two methoxy groups are electron-donating, which activates the pyrimidine ring towards electrophilic substitution.
- Regioselectivity: The formylation occurs specifically at the C5 position, which is electronically favored and less sterically hindered.
- Mild Conditions: The reaction proceeds under relatively mild conditions, which helps to prevent decomposition of the starting material and product.
- Reagent Availability: The reagents, phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF), are common, inexpensive laboratory chemicals.[7]

Reaction Mechanism

The reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[8][9] This is the active formylating agent.
- Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring of 2,4-dimethoxypyrimidine attacks the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate.

- Hydrolysis: The reaction mixture is then subjected to an aqueous workup, which hydrolyzes the iminium salt to yield the final aldehyde product, **2,4-dimethoxypyrimidine-5-carbaldehyde**.^{[4][8]}

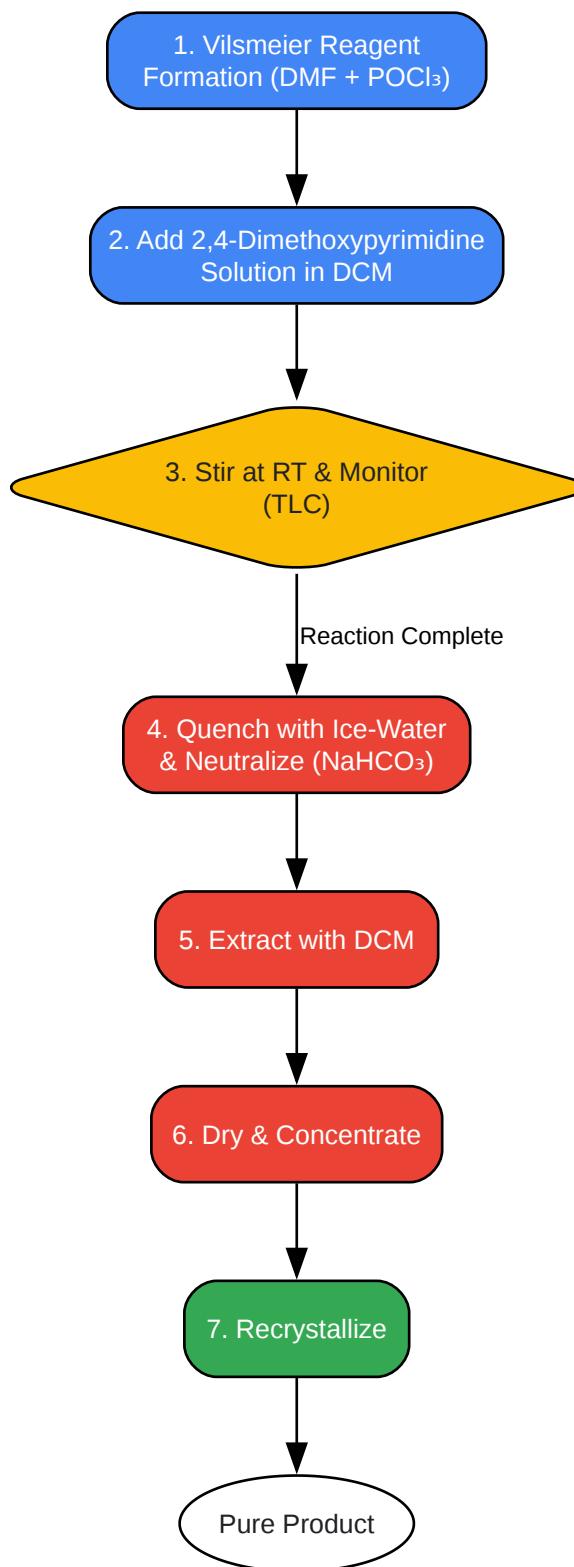
[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Reagents


- 2,4-Dimethoxypyrimidine (1.0 eq)
- Phosphorus oxychloride (POCl3) (1.5 eq)
- N,N-Dimethylformamide (DMF) (3.0 eq)
- Dichloromethane (DCM) (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer

Step-by-Step Procedure

- Reagent Preparation (Vilsmeier Reagent Formation):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
 - Cool the flask to 0 °C using an ice bath.
 - Slowly add POCl_3 (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side product formation.
 - After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
- Formylation Reaction:
 - Dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DCM.
 - Add the solution of 2,4-dimethoxypyrimidine to the freshly prepared Vilsmeier reagent at 0 °C.
 - Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
 - In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.

- Workup and Isolation:
 - Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.
 - Neutralize the acidic solution by slowly adding saturated aqueous NaHCO_3 solution until effervescence ceases (pH ~7-8).
 - Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure **2,4-dimethoxypyrimidine-5-carbaldehyde** as a white crystalline solid.[3]
 - Validation: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Applications in Drug Discovery and Materials Science

The utility of **2,4-dimethoxypyrimidine-5-carbaldehyde** stems from its role as a versatile intermediate.

Intermediate in Pharmaceutical Synthesis

This aldehyde is a key building block for more complex heterocyclic systems. While not a direct precursor to Dasatinib, it is structurally related to intermediates used in its synthesis and the synthesis of other kinase inhibitors.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The pyrimidine core is a common feature in many kinase inhibitors, and the aldehyde group provides a reactive site for building out the rest of the molecule, for example, through reductive amination or condensation reactions to form thiazole rings, which are also present in Dasatinib.[\[10\]](#)[\[11\]](#)

Precursor for Functional Materials

The electron-withdrawing nature of the pyrimidine ring makes this compound and its derivatives interesting for materials science. For example, the related 2,4-dimethoxypyrimidine-5-boronic acid is used to synthesize photochromic diarylethenes.[\[14\]](#) These materials can reversibly change color upon exposure to light and have potential applications in optical data storage and molecular switches.[\[14\]](#) The aldehyde can be converted to a boronic acid, linking this compound to such advanced applications.

Conclusion

2,4-dimethoxypyrimidine-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in both pharmaceutical development and materials science. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, makes it an invaluable precursor for constructing complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important heterocyclic building block in their scientific endeavors.

References

- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b]quinolin-6(7 H)-ones. RSC Advances. (2022-10-25).

- Process and intermediates for the preparation of dasatinib. European Patent Office - EP 2918584 A1. (2015-03-03).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.
- Synthesis process of dasatinib and intermediate thereof. Google Patents - EP2532662B1.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack reaction. Wikipedia.
- synthesis process of dasatinib and intermediate thereof. Justia Patents. (2013-01-31).
- 2,4-Dimethoxypyrimidine. PubChem.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
- Convenient, direct, metal-free, regioselective and *de novo* synthesis of 2,4,5-trisubstituted pyrimidines using α -aryl- β , β -ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
- Synthesis process of dasatinib and intermediate thereof. Google Patents - US20130030177A1.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar.
- Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate.
- Process and intermediates for the preparation of dasatinib. Google Patents - EP2918584A1.
- 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem.
- The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Semantic Scholar.
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and A β Anti-Aggregation Properties. MDPI. (2024-08-07).
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents - CN110903250B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 52606-02-7 | 2,4-Dimethoxypyrimidine-5-carbaldehyde - Synblock [synblock.com]
- 3. echemi.com [echemi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-dimethoxypyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014109#2-4-dimethoxypyrimidine-5-carbaldehyde-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com